4-Methoxy-3-(methylthio)phenol chemical properties
4-Methoxy-3-(methylthio)phenol chemical properties
This guide provides an in-depth technical analysis of 4-Methoxy-3-(methylthio)phenol (CAS 127087-14-3), a specialized phenolic thioether identified as a potent antioxidant and significant metabolite in processed sesame lignans.
Chemical Class: Thio-substituted Phenolic Ether | CAS: 127087-14-3
Part 1: Executive Summary & Chemical Identity
4-Methoxy-3-(methylthio)phenol is a dual-functional antioxidant scaffold combining a phenolic hydroxyl group with a methoxy-thioether motif. Structurally analogous to guaiacol but with a sulfur substitution, this compound exhibits enhanced radical scavenging activity due to the electron-donating capability of the ortho-methylthio group.[1] It is primarily identified as a bioactive transformation product in the thermal processing of sesame seeds (Sesamum indicum), arising from the degradation of sulfur-containing amino acids in the presence of phenolic lignans.
Chemical Identity Table
| Property | Specification |
| IUPAC Name | 4-Methoxy-3-(methylsulfanyl)phenol |
| Common Synonyms | 4-Hydroxy-2-(methylthio)anisole; 3-Methylthio-4-methoxyphenol |
| CAS Number | 127087-14-3 |
| Molecular Formula | C₈H₁₀O₂S |
| Molecular Weight | 170.23 g/mol |
| SMILES | COc1c(SC)cc(O)cc1 |
| InChI Key | ATOKCNHGXSJBRY-UHFFFAOYSA-N |
Physicochemical Profile
| Parameter | Value (Experimental/Predicted) | Context |
| Physical State | Crystalline Solid | Off-white to pale yellow needles. |
| Melting Point | 55–60 °C (Predicted) | Based on structural isomer 3-methyl-4-(methylthio)phenol (57°C). |
| LogP | 2.15 ± 0.3 | Moderate lipophilicity; membrane permeable.[1] |
| pKa (Phenolic) | 9.8 ± 0.2 | Slightly less acidic than phenol due to EDG effects. |
| Mass Spec (EI) | m/z 170 (M+), 155 (M-Me), 127 | Characteristic fragmentation pattern [1]. |
Part 2: Structural Analysis & Reactivity Profile[1]
Electronic Effects & Antioxidant Mechanism
The molecule features a "push-pull" electronic system that stabilizes phenoxy radicals, making it a superior antioxidant compared to simple phenols.[1]
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Electron Donation (EDG): Both the methoxy (-OMe) at C4 and the methylthio (-SMe) at C3 are electron-donating groups.
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Radical Stabilization: Upon hydrogen atom transfer (HAT) from the hydroxyl group, the resulting radical is stabilized by resonance delocalization into the aromatic ring and the adjacent sulfur atom (via 3d-orbital expansion or simple inductive stabilization).
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Soft Nucleophile: The sulfur center renders the molecule susceptible to oxidation, acting as a "sacrificial" antioxidant against peroxides.[1]
Core Reactivity Pathways[1]
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S-Oxidation: The sulfide moiety is the most reactive site for metabolic or chemical oxidation, yielding the sulfoxide (chiral) and subsequently the sulfone.
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Electrophilic Aromatic Substitution (EAS): The C2 and C6 positions are highly activated. C2 is ortho to the OH and meta to the SMe, making it the primary site for halogenation or nitration.[1]
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O-Demethylation: Under enzymatic conditions (e.g., CYP450), the methoxy group can be cleaved to yield 3-(methylthio)catechol.[1]
Part 3: Synthesis & Manufacturing Protocols
While naturally occurring in trace amounts, research-grade material is synthesized via functionalization of the anisole or phenol scaffold.[1] The most robust laboratory route utilizes 3-Amino-4-methoxyphenol as a precursor to ensure correct regiochemistry.
Protocol: Diazonium-Mediated Thiolation (The Leuckart Variation)
Rationale: Direct sulfenylation of 4-methoxyphenol often yields mixtures. The diazonium route guarantees the sulfur is installed exactly at the C3 position.
Step 1: Precursor Preparation
Reagents: 3-Amino-4-methoxyphenol, HCl (aq), NaNO₂.[1]
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Dissolve 3-amino-4-methoxyphenol (1.0 eq) in 10% HCl at 0°C.
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Add NaNO₂ (1.1 eq) dropwise, maintaining temperature <5°C.
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Stir for 30 mins to generate the Diazonium Salt .
Step 2: Xanthate Coupling
Reagents: Potassium Ethyl Xanthate (EtOCS₂K), Na₂CO₃.[1]
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Add the cold diazonium solution to a solution of Potassium Ethyl Xanthate (1.2 eq) in water at 60°C.
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Caution: Nitrogen gas evolution will be vigorous.[1]
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Heat to 80°C for 1 hour to ensure complete coupling, forming the Aryl Xanthate intermediate.
Step 3: Hydrolysis & Methylation
Reagents: KOH, Dimethyl Sulfate (Me₂SO₄) or Iodomethane (MeI).
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Hydrolyze the xanthate by refluxing in ethanolic KOH for 2 hours. This yields the 3-mercapto-4-methoxyphenolate dianion.
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Cool to room temperature.
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Add MeI (1.1 eq) carefully. The thiolate is a better nucleophile than the phenolate, but pH control is critical to prevent O-methylation of the phenol. Recommendation: Maintain pH ~8-9 to favor S-methylation over O-methylation.[1]
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Acidify to pH 4 and extract with Ethyl Acetate.
Step 4: Purification
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Dry organic layer over MgSO₄.[2]
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Recrystallize from Hexane/EtOAc or purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexane).
Synthesis Workflow Diagram
Caption: Regioselective synthesis pathway via diazonium intermediate ensuring C3-sulfur placement.
Part 4: Metabolic & Oxidative Pathways[1]
In biological systems and food matrices, 4-Methoxy-3-(methylthio)phenol undergoes transformations driven by its antioxidant role.
Radical Scavenging (Antioxidant Action)
The molecule donates a phenolic hydrogen (H•) to neutralize free radicals (R•). The resulting phenoxy radical is stabilized by the ortho-SMe group, preventing propagation chains in lipid peroxidation.[1]
S-Oxidation (Metabolic Activation)
The sulfide is rapidly oxidized by flavin-containing monooxygenases (FMOs) or chemical peroxides.
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Sulfoxide (S=O): More polar, chiral metabolite.[1]
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Sulfone (O=S=O): Terminal oxidation product, biologically inert but highly polar.[1]
Metabolic Pathway Diagram
Caption: Primary oxidative fates including radical scavenging and enzymatic S-oxidation.
Part 5: Handling & Stability[1]
Storage Protocols
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Atmosphere: Store under Argon or Nitrogen .[1] The sulfide moiety is sensitive to atmospheric oxygen over long periods, leading to sulfoxide impurities.[1]
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Temperature: 2–8°C (Refrigerated).
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Container: Amber glass vials to prevent UV-induced photo-oxidation of the sulfide.
Analytical Validation[1]
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HPLC: C18 Reverse Phase column.[1] Mobile phase: Water/Acetonitrile (Gradient). Detection: UV at 280 nm.[1]
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GC-MS: Excellent for identification.[1] Look for the molecular ion m/z 170 and the loss of methyl m/z 155 .
References
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Jeong, S. M., et al. (2004).[1] "Effect of Seed Roasting Conditions on the Antioxidant Activity of Defatted Sesame Meal Extracts." Journal of Food Science, 69(5), C377-C381.[1] Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21904699, 4-Methoxy-3-(methylthio)phenol.[1] Link
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GuideChem. (2023). "Optimization of Methoxyphenol Synthesis." (General phenolic synthesis principles applied). Link
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PrepChem. (2023). "Synthesis of Phenylacetic Acid Derivatives." (Precursor chemistry).[3] Link
